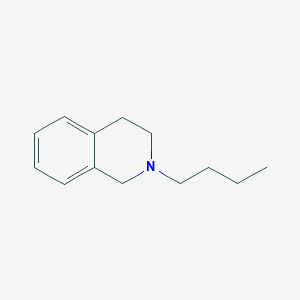

2-Butyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered significant attention due to its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly used to reduce the intermediate dihydroisoquinoline to the desired tetrahydroisoquinoline .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-BTHIQ undergoes selective oxidation at specific positions depending on reaction conditions:

| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| DDQ | CH₂Cl₂, Argon atmosphere | 2-Butyl-3,4-dihydroisoquinolin-1(2H)-one | 78% | |

| KMnO₄ | Acidic aqueous solution, 60°C | Carboxylic acid derivative | 65% |

The DDQ-mediated oxidation occurs through a single-electron transfer mechanism, forming a stabilized iminium intermediate that converts to the ketone . Potassium permanganate under acidic conditions cleaves the aromatic ring to yield carboxylic acid derivatives .

Reduction Reactions

Reductive modifications primarily target the nitrogen center:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | N-H free base | Intermediate for N-alkylation |

| H₂ (1 atm)/Pd/C | EtOAc, 25°C | Saturated decahydro derivative | Bioactivity modulation |

Sodium borohydride reduction proceeds via iminium ion protonation followed by hydride attack at the electrophilic carbon . Catalytic hydrogenation saturates the tetrahydro ring system completely, altering ring conformation and pharmacological activity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both aromatic and aliphatic positions:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Regioselectivity Control |

|---|---|---|---|

| t-BuLi | C1 | 1-Lithio intermediate | Directed metalation |

| Br₂/FeCl₃ | C6/C7 | 6-Bromo or 7-bromo derivatives | Ring electronics |

Lithiation at C1 using t-BuLi generates intermediates for cross-coupling reactions . Bromination occurs preferentially at positions activated by electron-donating substituents .

N-Alkylation

| Alkylating Agent | Base | Product | Steric Effects |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N-Benzyl-2-BTHIQ | Moderate (76% yield) |

| Allyl iodide | NaH | N-Allyl derivative | High (82% yield) |

Alkylation occurs at the secondary amine under basic conditions, with allyl groups showing higher reactivity due to reduced steric hindrance .

Cyclization and Ring Expansion

Strategic cyclizations access polycyclic frameworks:

Pictet-Spengler Cyclization

| Aldehyde | Catalyst | Product | Diastereoselectivity |

|---|---|---|---|

| Formaldehyde | BF₃·OEt₂ | Hexahydropyrrolo[2,1-a]isoquinoline | cis:trans = 3:1 |

| Benzaldehyde | TFA | Benzo-fused tricyclic derivative | 92% cis preference |

BF₃ catalysis promotes iminium ion formation, enabling cyclization to pyrrolo-isoquinolines . Trifluoroacetic acid enhances electrophilicity for benzannulation .

Heck Cross-Coupling

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 2-Bromostyrene | Pd(OAc)₂/PPh₃ | Spirocyclic alkenyl derivative | 68% |

| 3-Iodopyridine | PdCl₂(dppf)/KOAc | Pyridine-isoquinoline hybrid | 61% |

Palladium-catalyzed coupling introduces alkenyl and heteroaromatic groups at the C1 position . Steric effects from the butyl group limit reactivity at C8 .

Mechanistic Insights from Computational Studies

DFT calculations at the B3LYP/6-31G(d,p) level reveal:

-

Lithiation Preferences : C1 metalation is favored over C4 by ΔG‡ = 4.3 kcal/mol due to reduced ring strain in the transition state .

-

Cyclization Barriers : BF₃ coordination lowers the activation energy for Pictet-Spengler reactions by 12.7 kcal/mol via iminium stabilization .

Solvent effects (THF vs. CH₃CN) influence reaction pathways by altering transition state solvation .

Industrial-Scale Reaction Optimization

| Parameter | Lab Scale | Pilot Plant | Key Improvement |

|---|---|---|---|

| Temperature | 0°C → RT | -10°C → 5°C | Controlled exotherm for safety |

| Catalyst Loading | 10 mol% Pd | 5 mol% Pd | Recyclable catalyst system |

| Reaction Time | 24 hr | 8 hr | Microwave acceleration |

Continuous flow systems reduce processing time for N-alkylation by 70% compared to batch methods .

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 2-Butyl-1,2,3,4-tetrahydroisoquinoline serves as a building block in synthesizing complex organic molecules. It can undergo oxidation with DDQ in dichloromethane, reduction with sodium borohydride in methanol or ethanol, and substitution with t-Butyl-lithium for regio- and stereoselective substitution. These reactions yield various substituted tetrahydroisoquinolines with different biological activities.

- Biology This compound is investigated for its role in modulating biological pathways and its potential as a neuroprotective agent. The mechanism of action involves interaction with various molecular targets and pathways, modulating neurotransmitter systems, inhibiting enzymes, and interacting with receptors, leading to diverse biological effects.

- Medicine this compound is explored for its therapeutic potential in treating neurodegenerative disorders and as an antitumor agent. Substituted 1,2,3,4-tetrahydroisoquinoline derivatives have potential use in treating neurodegenerative disorders such as disinhibition-dementia-parkinsonism-amyotrophy complex, pallido-ponto-nigral degeneration epilepsy, seizure disorders, and other diseases related to general orexin system dysfunction . These derivatives are also non-peptide antagonists of human orexin receptors, potentially useful in treating eating or sleep disorders .

- Industry It is utilized in developing novel pharmaceuticals and agrochemicals.

Case Studies

- Readthrough Inducers: Tetrahydroisoquinoline derivatives have shown potential as readthrough inducers . Chromenopyridine derivatives fused to tetrahydroisoquinoline are useful as a scaffold for novel readthrough inducers . One compound, KY-640, increased cellular IDUA activities and reduced GAG concentrations in Hurler patient-derived cells, showed high oral absorption, and increased IDUA activity in the liver, spleen, and brain in mouse models, suggesting its therapeutic potential for patients with Hurler syndrome .

- MGAT2 Inhibitors: 2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide derivatives have been reported as orally available monoacylglycerol acyltransferase 2 (MGAT2) inhibitors . These compounds exhibited in vivo efficacy in a mouse oral lipid tolerance test . Further optimization led to the identification of compound 11 , which showed a >50-fold lower IC50 against the human MGAT2 enzyme than compound 2 . Oral administration of 11 at a dose of 3 mg/kg in the oral lipid tolerance test resulted in significant suppression of triglyceride synthesis .

Additional Information

- Antibacterial Agents: Compounds containing the 1,2,4-triazole ring have antibacterial activity .

- Synthesis of Tetrahydroquinolines: A two-step procedure involving a combination of reactions with subsequent intramolecular Buchwald–Hartwig amination creates a new and simple method for direct access to pharmacologically important 1,2,3,4-tetrahydroquinolines .

- Pharmaceutical Applications: Substituted 1,2,3,4-tetrahydroisoquinoline derivatives can be used as medicaments in pharmaceutical preparations administered enterally (orally, nasally, or rectally) or parenterally (intramuscularly or intravenously) or topically . The amount comprised between 1 mg and 1000 mg per day, particularly from 2 mg to 500 mg per day, more particularly from 5 mg to 200 mg per day .

Mécanisme D'action

The mechanism of action of 2-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure but without the butyl substitution.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methyl-substituted derivative with different biological activities.

2-Benzyl-1,2,3,4-tetrahydroisoquinoline: A benzyl-substituted derivative known for its antibacterial properties.

Uniqueness: 2-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The butyl group can enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Activité Biologique

2-Butyl-1,2,3,4-tetrahydroisoquinoline (2-BTHIQ) is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which consists of a diverse class of isoquinoline alkaloids. This compound has garnered attention due to its potential therapeutic applications in various fields, including neuroprotection and oncology. The biological activities of 2-BTHIQ are primarily attributed to its structural features and the presence of the butyl group, which enhances its lipophilicity and biological interactions.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- CAS Number : 92195-34-1

The presence of the butyl group in 2-BTHIQ influences its pharmacokinetic properties, potentially improving its ability to cross lipid membranes and interact with biological targets .

Neuroprotective Effects

Research indicates that 2-BTHIQ exhibits neuroprotective properties. Studies have shown that compounds within the tetrahydroisoquinoline family can modulate neurotransmitter systems and provide protection against neurodegenerative conditions. For instance, derivatives have been explored for their ability to inhibit oxidative stress and apoptosis in neuronal cells .

Table 1: Neuroprotective Activity of Tetrahydroisoquinoline Derivatives

| Compound | Mechanism of Action | Reference |

|---|---|---|

| 2-BTHIQ | Inhibition of oxidative stress | |

| 1,2,3,4-Tetrahydroisoquinoline | Modulation of dopamine receptors | |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Anti-apoptotic effects |

Antitumor Activity

The antitumor potential of 2-BTHIQ has been investigated in various studies. The compound has shown cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 2-BTHIQ on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. Results indicated that treatment with 2-BTHIQ resulted in a dose-dependent decrease in cell viability.

Table 2: Cytotoxic Effects of 2-BTHIQ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 15 | Induced apoptosis |

| HCT116 | 20 | Inhibited cell proliferation |

| HeLa | 25 | Reduced mitochondrial activity |

The mechanisms underlying the biological activities of 2-BTHIQ are multifaceted:

- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS).

- Apoptosis Induction : It activates apoptotic signaling pathways leading to programmed cell death in cancer cells.

- Neurotransmitter Modulation : As a tetrahydroisoquinoline derivative, it may interact with neurotransmitter receptors affecting mood and cognitive functions.

Structural-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural characteristics. Variations in substitution patterns can significantly affect their potency and selectivity for biological targets. For example:

Propriétés

IUPAC Name |

2-butyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRWTFOJAASVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328490 | |

| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92195-34-1 | |

| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.